molecular formula C9H6BrN3O2 B3037304 1-(2-bromo-4-nitrophenyl)-1H-imidazole CAS No. 477856-52-3

1-(2-bromo-4-nitrophenyl)-1H-imidazole

Cat. No. B3037304
CAS RN: 477856-52-3
M. Wt: 268.07 g/mol
InChI Key: IMVBYJRSYIKNJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a three-step process, resulting in an overall yield of approximately 86%. Unfortunately, I don’t have specific details on the synthetic steps, but it’s essential to explore relevant literature for a more in-depth understanding .


Molecular Structure Analysis

The molecular structure of 1-(2-bromo-4-nitrophenyl)-1H-imidazole consists of a phenyl ring with a bromine atom at position 2 and a nitro group at position 4. The imidazole ring is fused to this phenyl moiety. The compound’s IUPAC name is 1-(2-bromo-4-nitrophenyl)ethanone .

Scientific Research Applications

Antimicrobial Applications

1-(2-bromo-4-nitrophenyl)-1H-imidazole has been investigated for its potential as an antimicrobial agent. A study by Narwal et al. (2012) synthesized various derivatives of imidazole, including 1-(2-bromo-4-nitrophenyl)-1H-imidazole, and tested them for antimicrobial activities. These derivatives showed promise in inhibiting the growth of Candida albicans, indicating their potential utility in clinical medicine as antimicrobial agents (Narwal et al., 2012).

Inhibition of Aldehyde Dehydrogenase

Another important application of 1-(2-bromo-4-nitrophenyl)-1H-imidazole is its inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. Klink et al. (1985) synthesized 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), a drug which demonstrates strong and long-lasting inhibition of this enzyme. This research highlights the potential use of imidazole derivatives in studying alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).

Spectroscopic and Computational Studies

The compound has been the subject of various spectroscopic and computational studies. For instance, Datta et al. (2016) conducted a study on 2-(4-nitrophenyl)-1H-benzo[d]imidazole, examining its electrochemical reduction and interaction with surfactants through spectroscopic methods. These kinds of studies are crucial for understanding the chemical behavior of imidazole derivatives in different environments (Datta, Roy, Mondal, & Guin, 2016).

Thermochemical Properties

Research by Emel’yanenko et al. (2017) focused on the thermochemical properties of various 1-(R-phenyl)-1H-imidazoles, including 1-(2-bromo-4-nitrophenyl)-1H-imidazole. They measured vapor pressures and derived standard enthalpies of vaporization, contributing to the understanding of the physical properties of these compounds (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).

Corrosion Inhibition

In the field of material science, studies have explored the use of imidazole derivatives as corrosion inhibitors. Singh et al. (2017) examined the effectiveness of different imidazole derivatives, including 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, in preventing corrosion of steel in corrosive environments. This research is significant for industrial applications where corrosion resistance is crucial (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).

properties

IUPAC Name

1-(2-bromo-4-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVBYJRSYIKNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromo-4-nitrophenyl)-1H-imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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